5-溴-3-碘吡嗪-2-胺

描述

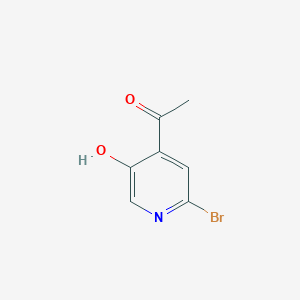

5-Bromo-3-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H3BrIN3 and a molecular weight of 299.9 . It is a solid substance used in scientific research with diverse applications ranging from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of 5-Bromo-3-iodopyrazin-2-amine involves a reaction with N-iodo-succinimide in 1,4-dioxane at 80℃ for 16 hours . Another method involves a reaction with iodine in dimethyl sulfoxide at temperatures between 20 and 100℃ for 4 hours .Molecular Structure Analysis

The linear structure formula of 5-Bromo-3-iodopyrazin-2-amine is C4H3BrIN3 . The compound has 9 heavy atoms, 6 of which are aromatic . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Chemical Reactions Analysis

The compound has been used in Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives . The reaction conditions and reagents used can vary, leading to different yields and products .Physical And Chemical Properties Analysis

5-Bromo-3-iodopyrazin-2-amine is a solid substance . It has a melting point of 125-127°C . The compound is soluble, with a solubility of 0.363 mg/ml or 0.00121 mol/l according to ESOL Log S, and 4.41 mg/ml or 0.0147 mol/l according to Ali Log S .科学研究应用

催化胺化过程

5-溴-3-碘吡嗪-2-胺在催化胺化过程中发挥作用。Ji、Li 和 Bunnelle(2003 年)证明,可以使用钯-Xantphos 络合物催化多卤代吡啶的胺化,包括类似于 5-溴-3-碘吡嗪-2-胺的化合物,从而产生高产率和化学选择性(Jianguo Ji、Tao Li 和 W. Bunnelle,2003 年)。这种方法对于高效生产氨基取代吡啶具有重要意义。

通过钯催化的反应进行功能化

Takács 等人(2012 年)探索了通过钯催化的氨基羰基化对吡嗪-3(2H)-酮环进行功能化,表明 5-溴-3-碘吡嗪-2-胺的衍生物可以在这些反应中进行完全转化并获得高分离产率(A. Takács 等人,2012 年)。这些发现有助于开发具有潜在应用(包括制药)的新型化合物。

N-取代化合物的合成

Takács 等人(2007 年)研究了含氮碘杂芳烃(包括类似于 5-溴-3-碘吡嗪-2-胺的化合物)的胺化,展示了 N-取代烟酰胺相关化合物的合成(A. Takács、B. Jakab、A. Petz 和 L. Kollár,2007 年)。这一过程对于医药化学中生物活性化合物的产生很重要。

在放射化学中的应用

Pauton 等人(2019 年)强调了类似化合物在放射化学中的作用,他们证明了使用钯催化的反应从苯甲酰基(2-溴吡啶基)碘三氟甲磺酸盐中合成 2-氨基-5-[18F]氟吡啶,表明在医学成像和诊断中具有潜在应用(M. Pauton 等人,2019 年)。

水溶性衍生物的合成

Li 等人(2008 年)致力于合成 BODIPY 染料的水溶性衍生物,使用可应用于 5-溴-3-碘吡嗪-2-胺等化合物的功能化方法(Lingling Li、Junyan Han、B. Nguyen 和 K. Burgess,2008 年)。这项研究对于开发用于生物应用的荧光探针至关重要。

安全和危害

The compound is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, and P305+P351+P338 .

未来方向

5-Bromo-3-iodopyrazin-2-amine has potential for various research areas due to its unique properties. Its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions suggests potential applications in drug discovery and material synthesis .

Relevant Papers The compound has been mentioned in several papers. One study described the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity . Another study discussed the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

属性

IUPAC Name |

5-bromo-3-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSENCWHIBZDGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858684 | |

| Record name | 5-Bromo-3-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodopyrazin-2-amine | |

CAS RN |

1062608-42-7 | |

| Record name | 5-Bromo-3-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

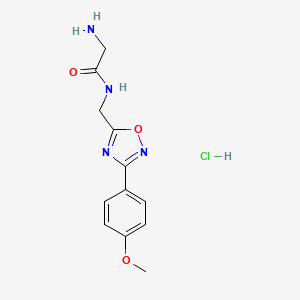

![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

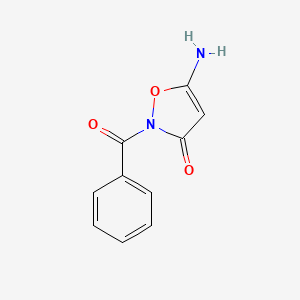

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

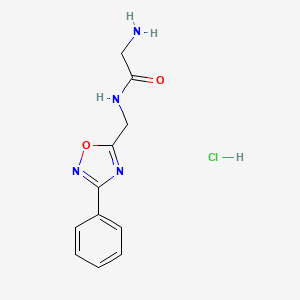

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

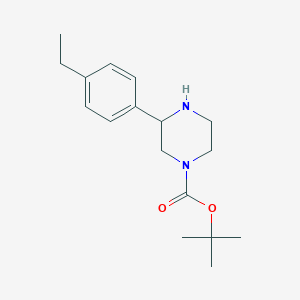

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)